molecular formula C23H26FN7O B2605219 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034231-87-1

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2605219
CAS No.: 2034231-87-1
M. Wt: 435.507
InChI Key: BURRFDSCAOSPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including pyrazole, pyrimidine, azetidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring. This often involves the use of formamidine acetate and a suitable aldehyde.

    Azetidine Formation: The pyrimidine derivative is then subjected to cyclization reactions to form the azetidine ring. This step may involve the use of azetidinone intermediates.

    Piperazine Coupling: The final step involves coupling the azetidine derivative with 4-(2-fluorophenyl)piperazine. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine and piperazine rings. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c1-16-11-17(2)31(27-16)22-12-21(25-15-26-22)30-13-18(14-30)23(32)29-9-7-28(8-10-29)20-6-4-3-5-19(20)24/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRFDSCAOSPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.